3-Ethyl-6-hydroxyindolin-2-one is a chemical compound that belongs to the indole family, which is characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound has garnered attention in various fields of research due to its potential biological activities and applications in medicinal chemistry.
3-Ethyl-6-hydroxyindolin-2-one can be derived from natural sources or synthesized through various chemical reactions. Its derivatives are often studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
This compound is classified as an indolinone, which is a type of heterocyclic compound. It contains functional groups such as hydroxyl and ethyl groups that influence its chemical behavior and biological activity.
The synthesis of 3-Ethyl-6-hydroxyindolin-2-one can be achieved through several methods, including:
The typical synthesis pathway may involve:
3-Ethyl-6-hydroxyindolin-2-one has a complex molecular structure characterized by:
The molecular formula is , with a molecular weight of approximately 189.23 g/mol. The structure can be represented in various forms, including 2D and 3D models, which illustrate the spatial arrangement of atoms.
3-Ethyl-6-hydroxyindolin-2-one participates in various chemical reactions, including:
Reactions are typically performed under controlled conditions to prevent degradation of the compound. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are employed to monitor reaction progress and product purity.
The mechanism of action for 3-Ethyl-6-hydroxyindolin-2-one is closely related to its interactions with biological targets:
Studies have shown that derivatives of indolinones can exhibit significant biological activity, suggesting that modifications to the core structure can enhance efficacy against diseases such as cancer and bacterial infections.
Characterization techniques such as IR (Infrared Spectroscopy) and UV-Vis (Ultraviolet-Visible Spectroscopy) provide insights into functional groups and electronic transitions, respectively.
3-Ethyl-6-hydroxyindolin-2-one has potential applications in:
Tryptophan serves as the universal biochemical precursor for 3-alkylated-6-hydroxyindolin-2-one derivatives across diverse bacterial taxa. In Actinoplanes missouriensis, isotope tracing experiments confirm that tryptophan undergoes sequential enzymatic modifications to form 6-dimethylallylindole (6-DMAI) and ultimately 3-hydroxy-6-dimethylallylindolin-2-one. This pathway is genetically encoded by the iptA-Am–tnaA-Am gene cluster, where iptA-Am encodes a prenyltransferase and tnaA-Am a tryptophanase. Disruption of tnaA-Am abolishes 6-DMAI production, confirming its essential role in converting 6-dimethylallyltryptophan (6-DMAT) to 6-DMAI [1]. Similarly, Ralstonia solanacearum employs a six-gene operon (RSp0693-RSp0698) to transform tryptophan into (3S)-3-hydroxyindolin-2-one ("HrpB-dependent factor," HDF). Tryptophan supplementation boosts HDF yield by 15-fold, validating its role as the primary carbon scaffold [5].
Host-microbiota co-metabolism further diversifies tryptophan-derived indole products. Orally administered indole in mice is rapidly absorbed and metabolized within 6 hours into 3-hydroxyindolin-2-one, detectable in the brain, liver, and plasma. Stable isotope tracing confirms host cytochrome P450 enzymes convert microbiota-derived indole into hydroxylated indolinones [4].
Table 1: Microbial Pathways for Tryptophan-Derived 3-Hydroxyindolin-2-one Biosynthesis
Bacterial Species | Key Enzymes/Genes | Primary Product | Precursor Utilization |
---|---|---|---|
Actinoplanes missouriensis | IptA-Am (prenyltransferase), TnaA-Am (tryptophanase) | 3-Hydroxy-6-dimethylallylindolin-2-one | Tryptophan + dimethylallyl pyrophosphate |
Ralstonia solanacearum | RSp0694 (tryptophan-2,3-dioxygenase), RSp0695 (dehydrogenase) | (3S)-3-Hydroxyindolin-2-one | Tryptophan |
Gut microbiota-host co-metabolism | Microbial tryptophanases, Host CYP450s | 3-Hydroxyindolin-2-one | Dietary tryptophan → Indole → Host metabolites |
Prenylation represents a critical diversification step in 3-alkyl-6-hydroxyindolin-2-one biosynthesis. IptA homologs in actinomycetes catalyze regioselective dimethylallyl transfers to tryptophan’s C-6 position, forming 6-DMAT. In vitro assays with recombinant IptA-Am demonstrate strict substrate specificity for tryptophan over indole (Km = 42 ± 5 µM), with no activity observed against alternative aromatic substrates [1]. Subsequent oxidative ring closure requires the coordinated action of TnaA-Am and unidentified oxidases. In A. missouriensis, exogenous 6-DMAI supplementation restores 3-hydroxy-6-DMAIN-2-one production in ΔtnaA-Am mutants, proving its role as an intermediate [1].
Gene cluster architecture reveals conserved mechanisms for indole alkaloid diversification. The iptA-Am–tnaA-Am cluster in A. missouriensis is physically linked to a "conservon" – a four-gene cassette encoding regulatory proteins resembling eukaryotic G protein-coupled systems. This suggests sophisticated transcriptional control of prenylated indolinone synthesis [1]. Similarly, Streptomyces coelicolor’s SCO7467–SCO7468 cluster (encoding an IptA homolog and flavin-dependent monooxygenase) produces 5-dimethylallylindole-3-acetonitrile, highlighting enzymatic plasticity in side-chain functionalization [1].
Cytochrome P450 (CYP) enzymes are pivotal for C-3 hydroxylation of indolinone scaffolds. In vivo murine studies using oral indole administration identified CYP2E1 and CYP2A5 as primary catalysts for indole→indolin-2-one→3-hydroxyindolin-2-one conversion. Brain accumulation of 3-hydroxyindolin-2-one occurs in a dose-dependent manner, confirming blood-brain barrier permeability. Quantitative PCR shows 4.2-fold CYP2A5 upregulation during indole metabolism, while CYP1A2 induction modulates overall flux [4].
Table 2: Cytochrome P450 Isoforms in Indolinone Hydroxylation
CYP Isoform | Catalytic Activity | Tissue Localization | Genetic Regulation |
---|---|---|---|
CYP2E1 | Indole → 3-Hydroxyindole → Indolin-2-one | Liver (primary), Intestinal mucosa | Constitutive expression; induced by indole |
CYP2A5 | Indolin-2-one → 3-Hydroxyindolin-2-one | Liver, Brain microvessels | Upregulated 4.2-fold during indole metabolism |
CYP1A2 | Tryptophan/indole oxidation | Liver | Modulates metabolic flux; polymorphic variants alter kinetics |
Structural features dictate CYP substrate specificity. Human CYP2A6 and CYP2E1 exhibit highest in vitro activity toward indole due to hydrophobic active sites accommodating planar heterocycles. Molecular docking suggests C-3 hydroxylation proceeds via a high-valent iron-oxo species (Compound I), abstracting the indolinone hydrogen atom to generate a radical intermediate. Oxygen rebound yields the enantioselective 3-hydroxylation product [7]. Bacterial P450s (e.g., E. coli-expressed P450 BM3 mutants) further diversify indolinones through C-6 hydroxylation or epoxidation, enabling de novo generation of complex analogs like 6-hydroxy-3-ethylindolin-2-one [8].
Table 3: Enzymatic Cascade in Indole → 3-Hydroxyindolin-2-one Metabolism
Step | Reactant | Product | Enzymes | Cofactors/Requirements |
---|---|---|---|---|
1 | Tryptophan | Indole | Microbial tryptophanase (TnaA) | Pyridoxal phosphate |
2 | Indole | 3-Hydroxyindole | CYP2E1, CYP2A6, CYP2C19 | NADPH, O₂ |
3 | 3-Hydroxyindole | Indoxyl (Indolin-2-one) | Spontaneous oxidation | - |
4 | Indolin-2-one | 3-Hydroxyindolin-2-one | CYP2A5, Carbonyl reductases (CBR1/3) | NADPH |
5 | 3-Hydroxyindolin-2-one | Conjugates (sulfate/glucuronide) | SULT/UGT enzymes | PAPS, UDP-glucuronic acid |
Metabolic diversification occurs through parallel pathways: 3-hydroxyindolin-2-one undergoes sulfonation via sulfotransferases (SULTs) to form water-soluble excretory products, while competing glucuronidation by UGT enzymes generates neuroactive conjugates. Carbonyl reductase type 1 (CBR1) reduces the 2-oxo group, yielding unstable dihydroxyindoles that polymerize into melanin-like pigments – a detoxification pathway observed in hepatic tissues [4] [7].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: